
2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of interest due to its potential applications in medicinal chemistry and its unique chemical properties. The presence of chlorine atoms in the pyridine ring and the carboxylic acid group in the pyrimidine ring contribute to its reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloropyridine and a suitable pyrimidine precursor.
Coupling Reaction: The pyridine and pyrimidine rings are coupled using a palladium-catalyzed cross-coupling reaction.
Carboxylation: The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atoms.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are used.
Major Products
Substitution: Products include various substituted pyridine derivatives.
Oxidation: Products include N-oxides of the pyridine ring.
Reduction: Products include dechlorinated pyridine derivatives.
Esterification: Products include esters of the carboxylic acid group.
Applications De Recherche Scientifique
2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects . The presence of the chlorine atoms and the carboxylic acid group enhances its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid: Similar structure but lacks chlorine atoms.
2,6-Dichloropyridine-4-carboxylic acid: Contains chlorine atoms but lacks the pyrimidine ring.
2,5-Disubstituted pyrimidines: Various derivatives with different substituents on the pyrimidine ring.
Uniqueness
2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid is unique due to the presence of both chlorine atoms in the pyridine ring and the carboxylic acid group in the pyrimidine ring. This combination enhances its reactivity and potential biological activity, making it a valuable compound in medicinal chemistry and other scientific research fields.
Propriétés
Formule moléculaire |
C10H5Cl2N3O2 |
|---|---|
Poids moléculaire |
270.07 g/mol |
Nom IUPAC |
2-(2,5-dichloropyridin-4-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2N3O2/c11-7-4-13-8(12)1-6(7)9-14-2-5(3-15-9)10(16)17/h1-4H,(H,16,17) |
Clé InChI |
VJAVEGBIMMSEGM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1Cl)Cl)C2=NC=C(C=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



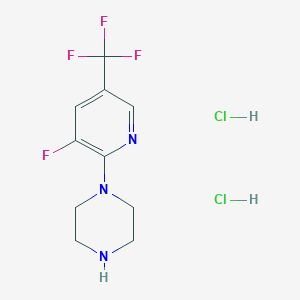
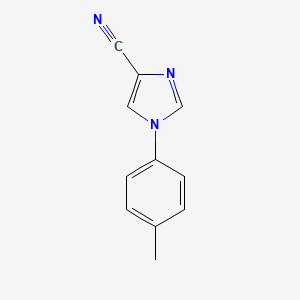
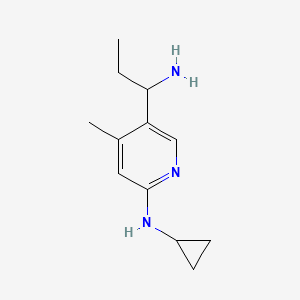
![2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide](/img/structure/B11788265.png)


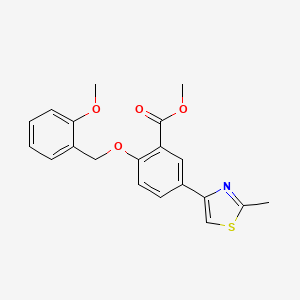
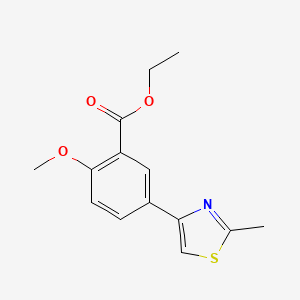


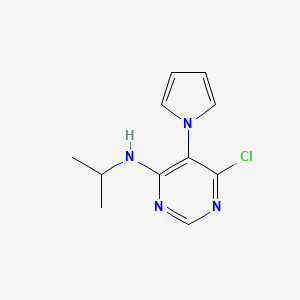

![3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11788316.png)
